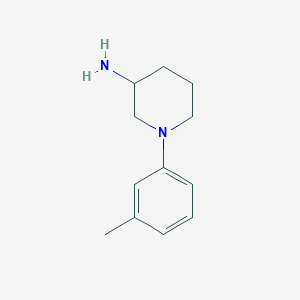

1-(3-Methylphenyl)piperidin-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-methylphenyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-2-6-12(8-10)14-7-3-5-11(13)9-14/h2,4,6,8,11H,3,5,7,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIGTLIAODOUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of 1 3 Methylphenyl Piperidin 3 Amine

Role in Central Nervous System (CNS) Drug Discovery

Piperidine (B6355638) derivatives are integral to the development of drugs targeting the CNS. anadolu.edu.tr Their ability to cross the blood-brain barrier and interact with CNS receptors and enzymes makes them valuable scaffolds. For example, donepezil, a piperidine derivative, is a leading drug for the treatment of Alzheimer's disease, acting as an acetylcholinesterase inhibitor. encyclopedia.pub Research has also focused on developing piperidine-based ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. rsc.org The structure of 1-(3-Methylphenyl)piperidin-3-amine, with its N-arylpiperidine core, is reminiscent of scaffolds found in compounds targeting dopamine (B1211576) transporters, which are relevant in conditions like Parkinson's disease and addiction.

Anticancer Research

The piperidine moiety is a recurring motif in the design of anticancer agents. nih.govresearchgate.net Piperidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival. nwmedj.orgnih.gov For instance, certain piperidine derivatives have been investigated as inhibitors of IκB kinase (IKKβ), a key player in the pro-inflammatory NF-κB signaling pathway, which is often dysregulated in cancer. mdpi.com Others have been designed to target androgen-refractory prostate cancer. encyclopedia.pub The cytotoxic potential of piperidine-containing compounds against various cancer cell lines, including breast, lung, colon, and prostate cancer, is an active area of research. nih.govnih.gov

Other Therapeutic Areas

The pharmacological utility of piperidine derivatives extends beyond CNS disorders and cancer. They have been investigated for a wide range of other therapeutic applications, including:

Antiviral and Anti-inflammatory agents: Alkaloids containing fused piperidine rings, such as aloperine (B1664794) and matrine, have demonstrated antiviral and anti-inflammatory properties. encyclopedia.pub

Antiparasitic drugs: Febrifugine and its synthetic analog halofuginone, which contain a piperidine ring, are effective against parasitic infections. encyclopedia.pub

Analgesics: The piperidine structure is found in potent analgesics like morphine. encyclopedia.pub

Motilin Receptor Agonists: A piperidinamine derivative has been identified as a clinical candidate for a motilin receptor agonist, with potential applications in gastrointestinal disorders. researchgate.net

Stereochemical Investigations of 1 3 Methylphenyl Piperidin 3 Amine

Conformational Analysis of the Piperidine (B6355638) Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In 1-(3-Methylphenyl)piperidin-3-amine, the two key substituents—the 3-methylphenyl group on the nitrogen atom (N1) and the amino group at the C3 position—can occupy either an axial or an equatorial position.

Extensive studies on similarly substituted piperidines show that the lowest energy conformation is typically the one that maximizes the number of bulky substituents in the more spacious equatorial positions. asianpubs.org For 1-(3-Methylphenyl)piperidin-3-amine, two primary chair conformations are possible for each enantiomer: one with both the N-aryl group and the C3-amino group equatorial, and another with them in axial positions. The diaxial conformation would introduce significant steric hindrance, particularly 1,3-diaxial interactions. Therefore, the diequatorial conformation is overwhelmingly favored.

The introduction of an N-aryl substituent can influence the ring's geometry. clockss.org In some N-acyl-2-arylpiperidines, allylic strain (A1,3 strain) between the N-acyl group and an equatorial C2-substituent can force the aryl group into an axial orientation. clockss.orgnih.gov However, for an N-aryl group like 3-methylphenyl, which is less sterically demanding than some N-acyl groups and has more rotational freedom, the preference for the equatorial position is generally maintained to avoid unfavorable steric clashes. researchgate.net

The conformational profile can be summarized in the following table, highlighting the energetic preference.

| Substituent Position | Conformation | Relative Stability | Key Interactions |

| N1-(3-Methylphenyl) | Equatorial | High | Energetically favorable |

| C3-Amine | Equatorial | High | Minimizes steric strain |

| N1-(3-Methylphenyl) | Axial | Low | Steric hindrance |

| C3-Amine | Axial | Low | 1,3-Diaxial interactions |

Impact of Stereochemistry on Molecular Recognition Phenomena

The chirality of 1-(3-Methylphenyl)piperidin-3-amine is a critical determinant in its interaction with biological macromolecules, which are themselves chiral. The differential arrangement of the amino and aryl groups in the (R) and (S) enantiomers leads to distinct binding affinities and efficacies at biological targets such as enzymes and receptors.

The 3-aminopiperidine scaffold is a key structural motif in many pharmacologically active agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) and antagonists for chemokine receptors like CCR2. researchgate.netnih.gov For these molecules, the precise stereochemistry is often non-negotiable for potent activity. For example, the (R)-enantiomer of a 3-aminopiperidine derivative might fit perfectly into a receptor's binding pocket, forming specific hydrogen bonds and hydrophobic interactions, while the (S)-enantiomer may be unable to achieve the same optimal fit, resulting in significantly lower or no activity. researchgate.net

Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, help to rationalize these stereochemical requirements. For a molecule like 1-(3-Methylphenyl)piperidin-3-amine, a typical pharmacophore might include:

A hydrogen bond donor (the primary amine).

A basic center (the protonated amine).

A hydrophobic/aromatic region (the 3-methylphenyl group).

The spatial relationship between these features is fixed by the stereocenter. Molecular modeling and structure-activity relationship studies on related N-aryl piperidines have shown that the orientation of the N-aryl ring relative to other substituents is crucial for binding to targets like the histamine (B1213489) H3 receptor. nih.gov Similarly, for quinoline-aminopiperidine derivatives targeting DNA gyrase, the specific arrangement of hydrogen bond donors and hydrophobic features is key to their inhibitory action. nih.gov The stereochemistry at C3 directly controls this three-dimensional arrangement, thus governing its molecular recognition capabilities.

Resolution and Separation Techniques for Enantiomeric Forms

Since the (R) and (S) enantiomers of 1-(3-Methylphenyl)piperidin-3-amine can exhibit different biological activities, their separation from a racemic mixture is essential for pharmacological studies and therapeutic applications. Several methods are employed for the resolution of chiral amines.

Classical Resolution via Diastereomeric Salt Formation: This is a widely used and scalable technique for separating enantiomers. ulisboa.ptpharmtech.com The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orgwikipedia.org Commonly used resolving agents for amines include optically pure tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.orgwikipedia.org The reaction yields a pair of diastereomeric salts, for example, (R)-amine·(R)-acid and (S)-amine·(R)-acid. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. advanceseng.com Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines like 3-aminopiperidine derivatives, which lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.gov Reacting the amine with an agent like para-toluenesulfonyl chloride introduces a UV-active group, enhancing detection sensitivity. nih.govresearchgate.net Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are frequently effective for this type of separation. nih.govgoogle.com

Enzymatic Resolution: Biocatalysis offers a highly selective method for chiral resolution. Enzymes such as lipases, proteases, or transaminases can selectively catalyze a reaction on one enantiomer of a racemic mixture in a process called kinetic resolution. beilstein-journals.orgkyoto-u.ac.jp For instance, a transaminase can be used to selectively deaminate or aminate one enantiomer of an amine or a ketone precursor, respectively. beilstein-journals.orggoogle.com Similarly, amidases can be used for the kinetic resolution of a racemic amide derivative, producing an optically active amine and an unreacted amide enantiomer. kyoto-u.ac.jp This green and efficient method often provides products with very high enantiomeric excess. beilstein-journals.org

Chemical Reactivity and Functional Derivatization of 1 3 Methylphenyl Piperidin 3 Amine

Modifications of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen within the piperidine ring, being part of an N-aryl system, is a weak base and a modest nucleophile. Its reactivity is considerably lower than that of a typical tertiary alkylamine due to the electron-withdrawing nature of the attached phenyl ring. Consequently, reactions at this site generally require more forcing conditions or highly reactive electrophiles.

One common modification is N-alkylation to form a quaternary ammonium salt. This typically involves reaction with a potent alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), in an inert solvent. researchgate.netgoogle.com The reaction proceeds via an SN2 mechanism, leading to the formation of a 1-(3-methylphenyl)-1-alkylpiperidin-1-ium-3-amine salt. The quaternization can alter the molecule's physical properties, such as solubility, and is a key step in certain synthetic pathways.

| Reaction Type | Reagent Example | Product Class | Typical Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Anhydrous acetonitrile, Room temperature |

| N-Alkylation | Ethyl Bromide (CH₃CH₂Br) | Quaternary Ammonium Salt | Dry DMF, with or without a non-nucleophilic base |

Functional Group Transformations of the Piperidine 3-Amine

The primary amino group at the 3-position is the most nucleophilic site on the molecule, making it the primary target for a variety of functional group transformations.

Acylation and Sulfonylation Reactions

The primary amine readily undergoes acylation and sulfonylation when treated with acylating or sulfonylating agents, respectively. These reactions are fundamental for introducing amide and sulfonamide functionalities, which are prevalent in many biologically active compounds.

Acylation: Reaction with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine or pyridine) yields the corresponding N-(1-(3-methylphenyl)piperidin-3-yl)amide. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. google.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base affords the corresponding N-(1-(3-methylphenyl)piperidin-3-yl)sulfonamide. researchgate.netnih.gov This transformation is often used to create derivatives with distinct chemical properties or for pre-column derivatization in analytical methods. nih.gov

| Reaction Type | Reagent Example | Product Formed |

| Acylation | Acetyl Chloride | N-(1-(3-methylphenyl)piperidin-3-yl)acetamide |

| Acylation | Benzoyl Chloride | N-(1-(3-methylphenyl)piperidin-3-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(1-(3-methylphenyl)piperidin-3-yl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride | N-(1-(3-methylphenyl)piperidin-3-yl)methanesulfonamide |

Alkylation and Reductive Alkylation Strategies

Direct Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary amines. researchgate.net Selective mono-alkylation requires careful control of stoichiometry and reaction conditions, such as using a large excess of the diamine.

Reductive Alkylation (Reductive Amination): A more controlled and widely used method for introducing alkyl groups is reductive amination. nih.gov This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding secondary or tertiary amine. This method is highly versatile and provides a straightforward route to a wide range of N-substituted derivatives. researchgate.netnih.gov

| Strategy | Reagents | Product Type | Key Features |

| Reductive Alkylation | Formaldehyde, NaBH(OAc)₃ | Secondary Amine (N-methyl) | Efficiently introduces a methyl group. |

| Reductive Alkylation | Acetone, NaBH₃CN | Secondary Amine (N-isopropyl) | Forms a secondary amine with a branched alkyl group. |

| Reductive Alkylation | Cyclohexanone, NaBH(OAc)₃ | Secondary Amine (N-cyclohexyl) | Introduces a cyclic alkyl substituent. |

Synthetic Transformations on the 3-Methylphenyl Substituent

The 3-methylphenyl group offers additional sites for synthetic modification, primarily through reactions on the aromatic ring or the methyl group.

Reactions on the Methyl Group: The methyl group can be a handle for further functionalization. For instance, it can undergo free-radical halogenation (e.g., using N-bromosuccinimide) to form a benzylic bromide, which is a versatile intermediate for subsequent nucleophilic substitution reactions. Alternatively, oxidation of the methyl group, using strong oxidizing agents like potassium permanganate (KMnO₄), can convert it into a carboxylic acid, yielding 3-(3-aminopiperidin-1-yl)benzoic acid.

Reactions on the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The substitution pattern is directed by the existing substituents: the N-piperidinyl group is an ortho, para-director, while the methyl group is also an ortho, para-director. The combined directing effects will influence the position of the incoming electrophile, though steric hindrance from the piperidine ring may favor substitution at positions 4 and 6.

Cyclization Reactions Utilizing 1-(3-Methylphenyl)piperidin-3-amine as a Synthetic Precursor

The presence of two distinct amine functionalities allows 1-(3-methylphenyl)piperidin-3-amine to serve as a precursor in the synthesis of fused heterocyclic systems. For example, condensation reactions with bifunctional electrophiles can lead to the formation of new rings.

A notable application is in the synthesis of quinazoline derivatives. Reaction with 2-aminobenzaldehydes or related compounds can initiate a sequence of condensation and cyclization, potentially leading to complex polycyclic structures. organic-chemistry.orgnih.gov The primary amine at the 3-position can react with a carbonyl group, followed by intramolecular cyclization involving the aromatic ring of the precursor. For instance, condensation with a suitable dicarbonyl compound or its equivalent could form a new heterocyclic ring fused to the piperidine core. Such strategies are common in the construction of alkaloid-like scaffolds. mdpi.comacs.org

Derivatization for Enhanced Analytical Detection (e.g., HPLC-DAD, GC)

For quantitative analysis by methods like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), compounds require a chromophore that absorbs UV-Vis light. Since 1-(3-methylphenyl)piperidin-3-amine has a relatively weak UV absorbance, derivatization is often employed to enhance detection sensitivity. google.comgoogle.com

This is typically achieved by reacting the highly nucleophilic primary amine at the 3-position with a derivatizing agent that contains a strong chromophore. researchgate.net Common reagents include benzoyl chloride and p-toluenesulfonyl chloride (PTSC), which introduce the highly UV-active benzoyl and tosyl groups, respectively. nih.govgoogle.com The resulting amide or sulfonamide is significantly more responsive to UV detection, allowing for accurate and sensitive quantification at low concentrations. researchgate.netgoogle.com This pre-column derivatization is a standard technique for the analysis of non-chromophoric or weakly chromophoric amines. google.comresearchgate.net

| Analytical Method | Derivatizing Agent | Purpose | Resulting Moiety |

| HPLC-DAD | Benzoyl Chloride | Introduces a strong chromophore for UV detection. google.com | Benzamide |

| HPLC-DAD | p-Toluenesulfonyl Chloride (PTSC) | Enhances UV absorbance for sensitive quantification. researchgate.netnih.gov | Tosylsulfonamide |

| GC | Silylating Agents (e.g., BSTFA) | Increases volatility and thermal stability. | N-silylamine |

Structure Activity Relationship Sar Studies on Piperidine Based Compounds Relevant to 1 3 Methylphenyl Piperidin 3 Amine

Methodological Approaches to SAR Elucidation for Piperidine (B6355638) Scaffolds

The elucidation of SAR for piperidine scaffolds employs a range of experimental and computational techniques. A common approach involves the systematic synthesis of analogue libraries where specific parts of the lead compound, such as the piperidine ring, its substituents, and the N-aryl group, are methodically altered. nih.govacs.orgnih.gov These analogues are then subjected to biological assays to determine their activity. nih.gov For instance, competitive binding assays are used to measure the affinity of compounds for their target receptors. chemrxiv.org

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design, play a significant role in modern SAR studies. acs.orgresearchgate.net QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to predict the potency of new analogues. nih.gov Structure-based design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of complementary ligands. acs.orgchemrxiv.org This approach allows for the visualization of binding interactions and helps in optimizing the ligand for improved affinity and selectivity.

Furthermore, techniques like conformational analysis are employed to understand the preferred three-dimensional arrangement of the piperidine ring and its substituents, which is often critical for biological activity. nih.govbenthamdirect.com The combination of these methodologies provides a comprehensive understanding of the SAR, facilitating the development of more potent and selective drug candidates. researchgate.net

Influence of Substituents on the Piperidine Ring Core

Substituents on the piperidine ring can significantly modulate the pharmacological properties of a compound. ontosight.ai The position, nature, and stereochemistry of these substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. ontosight.aithieme-connect.com

For example, studies on various piperidine-based compounds have shown that the position of a substituent is critical. In a series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring resulted in significantly higher potentiation compared to a substituent at the 4-position. thieme-connect.com Similarly, for MAO-B inhibitors, compounds with a 1,3-substituted piperidine ring demonstrated better activity. acs.org The introduction of a methyl group at the 3- or 4-position of the piperidine ring has been shown to be crucial for the anticancer properties of certain sulfonamides. ajchem-a.com

The nature of the substituent is also a key determinant of activity. The introduction of hydrophilic or lipophilic groups can alter a compound's physicochemical properties, such as solubility and membrane permeability. thieme-connect.com For instance, a 4-fluorophenyl group can increase lipophilicity, potentially enhancing cellular penetration, while a diethylamino group can affect basicity and receptor binding affinity. ontosight.ai The presence of a hydroxyl group on the piperidine ring has been found to increase the inhibitory effect on monoamine oxidase (MAO). acs.org

The stereochemistry of substituents is another important factor. The axial or equatorial orientation of a substituent can dramatically impact how the molecule interacts with its biological target. acs.org The introduction of a chiral center in the piperidine ring can improve the potency of compounds. thieme-connect.com

Table 1: Effect of Piperidine Ring Substitution on Biological Activity

| Compound Series | Substituent Position | Effect on Activity | Reference |

|---|---|---|---|

| GLP-1R Agonists | 3-position vs. 4-position | 3-substitution showed higher potentiation. | thieme-connect.com |

| MAO-B Inhibitors | 1,3-substitution | Demonstrated better activity. | acs.org |

| Anticancer Sulfonamides | 3- or 4-position (methyl group) | Crucial for anticancer properties. | ajchem-a.com |

| Monoamine Oxidase Inhibitors | para-substitution (hydroxyl group) | Increased inhibitory effect compared to meta-substitution. | acs.org |

Role of the N-Substituent (3-Methylphenyl Group) on Molecular Activity

The substituent attached to the nitrogen atom of the piperidine ring plays a pivotal role in determining the molecule's biological activity and selectivity. nih.gov In the case of 1-(3-methylphenyl)piperidin-3-amine, this is the 3-methylphenyl group. The nature of the N-substituent can influence how the molecule docks into the binding pocket of its target protein and can be a key factor in achieving high affinity and selectivity. nih.gov

SAR studies on various N-aryl piperidine derivatives have demonstrated that the substitution pattern on the aromatic ring significantly influences their activity. nih.gov For example, in a series of histamine (B1213489) H3 receptor agonists, the agonistic activity was greatly influenced by substituents on the N-aryl ring. nih.gov Similarly, in a study of phenyldihydropyrazolone derivatives, the introduction of a piperidine linker with various N-substituents showed that apolar moieties like aryl or benzyl (B1604629) rings led to the most active compounds. frontiersin.org

Table 2: Influence of N-Aryl Substitution on Piperidine Derivatives

| Compound Series | N-Aryl Substituent | Observed Effect | Reference |

|---|---|---|---|

| Histamine H3 Receptor Agonists | Various aromatic substituents | Greatly influenced agonistic activity. | nih.gov |

| Phenyldihydropyrazolone Derivatives | Apolar N-substituents (aryl, benzyl) | Resulted in the most active compounds. | frontiersin.org |

| N-Aryl-4-piperidones | Electron-rich anilines | Generally gave higher product yields in synthesis. | acs.org |

Significance of the Amino Group Position and Substitution Pattern

The position and substitution pattern of the amino group on the piperidine ring are critical for the biological activity of many piperidine-containing compounds. In 1-(3-methylphenyl)piperidin-3-amine, the amino group is located at the 3-position. This specific placement is often crucial for establishing key interactions, such as hydrogen bonds, with the target receptor. nih.gov

For example, in a series of aminoglycoside mimetics, the cis-1,3-diamine configuration of a 3,5-diamino-piperidine (DAP) scaffold was found to be essential for binding to ribosomal RNA. nih.gov This configuration mimics the key pharmacophore of the natural product 2-deoxystreptamine. Any significant alteration to the spatial orientation of these amino groups, or the removal of one of them, led to a loss of activity. nih.gov This highlights the precise geometric requirements for binding.

Furthermore, the basicity of the amino group, which can be modulated by its substitution pattern, is often important for activity. For many piperidine-based ligands that target monoamine transporters, protonation of the basic nitrogen is thought to be necessary for effective binding. acs.org Replacing the basic amino nitrogen with a non-basic amido nitrogen in some series resulted in a significant loss of activity. acs.org

The substitution on the amino group itself can also have a profound effect. For instance, substituting the piperidine ring with small amino functional groups has been shown to yield compounds with higher activity for MAO-B inhibition. acs.org

Table 3: Importance of the Amino Group in Piperidine Derivatives

| Compound Feature | Observation | Implication | Reference |

|---|---|---|---|

| cis-1,3-Diamine Configuration | Essential for RNA binding in aminoglycoside mimetics. | Precise spatial orientation is critical for activity. | nih.gov |

| Basic Amino Nitrogen | Protonation often required for effective binding to monoamine transporters. | Basicity is a key factor for activity. | acs.org |

| Amido vs. Amino Group | Replacement of a basic amino group with a non-basic amido group led to inactive compounds. | A basic nitrogen is crucial for the activity of certain compounds. | acs.org |

Conformational Dynamics and Their Contribution to SAR

Conformational restriction is a common strategy in drug design to lock a molecule into its bioactive conformation, which can lead to increased potency and selectivity. acs.org For example, the development of 3,4,6-trisubstituted piperidine derivatives as Akt inhibitors was based on a conformational restriction strategy. acs.org Similarly, SAR studies on piperidine-based cocaine analogues highlighted that the orientation of an ester group (equatorial vs. axial) significantly influenced activity at monoamine transporters. acs.org The increased flexibility of piperidine-based ligands compared to more rigid structures like tropanes can also lead to different SAR patterns. acs.org

Computational methods are frequently used to perform conformational analysis and predict the lowest energy conformations of piperidine derivatives. nih.govbenthamdirect.com These studies can provide insights into the preferred spatial arrangement of the molecule and how different substituents might influence this. For instance, a conformational analysis of thiosemicarbazide (B42300) derivatives bearing a piperidine moiety was a key part of their SAR study to guide further synthesis. nih.govbenthamdirect.com The recognition that a non-planar ring as a particular subunit can present an important conformation for inhibitor-target interactions underscores the importance of three-dimensional structure. nih.gov

Molecular Modeling and Computational Studies on 1 3 Methylphenyl Piperidin 3 Amine

Advanced Conformational Analysis using Computational Chemistry

Computational chemistry provides powerful tools for analyzing the three-dimensional structure and flexibility of molecules like 1-(3-methylphenyl)piperidin-3-amine. Conformational analysis, a key aspect of these studies, explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For piperidine (B6355638) derivatives, the chair conformation is often the most stable, but substitutions on the ring can lead to distortions or alternative conformations like boat or twist-boat forms. asianpubs.org

The process of conformational analysis for a molecule such as 1-(3-methylphenyl)piperidin-3-amine typically begins with generating a set of possible conformers. nih.gov The number of potential conformers can be substantial, especially with rotatable bonds like the one connecting the phenyl group to the piperidine nitrogen. nih.gov Molecular mechanics force fields, such as MMFF94s, are often employed for an initial, rapid energy minimization of these conformers to identify a smaller set of low-energy structures. nih.gov

Following this initial screening, more accurate quantum mechanics methods, such as Density Functional Theory (DFT), are used to optimize the geometry of the lowest-energy conformers. nih.gov A combination of a functional, like M06-2X or B3LYP, and a basis set, such as def2-TZVP or 6-311++G(d,p), is chosen to balance computational cost with accuracy. nih.govresearchgate.net These calculations provide detailed information about the bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.goviucr.org For instance, studies on similar piperidine derivatives have shown that calculated and experimental bond lengths and angles are often in good agreement. nih.gov

The relative energies of the different conformers are crucial for understanding which shapes the molecule is most likely to adopt at a given temperature. The lowest-energy conformer is the most stable and, therefore, the most populated. By analyzing the energy differences between conformers, researchers can understand the flexibility of the molecule and the energy barriers to switching between different shapes. This information is vital for predicting how the molecule will interact with biological targets.

Ligand-Target Interaction Predictions for Piperidine Derivatives

Predicting how a small molecule, or ligand, like 1-(3-methylphenyl)piperidin-3-amine will bind to a biological target, such as a protein receptor, is a cornerstone of drug discovery. Computational methods are instrumental in forecasting these interactions, providing insights that guide the design of more effective and selective therapeutic agents. Piperidine derivatives are known to interact with a wide range of biological targets, and understanding these interactions is crucial for their development as pharmaceuticals. mdpi.comnih.gov

The initial step in predicting ligand-target interactions often involves identifying the binding site on the target protein. This can be done by examining the crystal structure of the protein, often in complex with a known ligand. nih.gov The binding pocket is a specific region on the protein's surface with a shape and chemical environment that is complementary to the ligand.

Once the binding site is identified, molecular docking simulations are performed. These simulations computationally place the ligand into the binding site in various orientations and conformations to predict the most favorable binding mode. tandfonline.com The scoring functions used in docking programs estimate the binding affinity, which is a measure of how strongly the ligand binds to the protein. tandfonline.com These scoring functions take into account various types of interactions, including:

Hydrogen bonds: These are crucial for the specificity of ligand binding and involve the sharing of a hydrogen atom between an acceptor and a donor. nih.gov The amine group in 1-(3-methylphenyl)piperidin-3-amine can act as a hydrogen bond donor.

Hydrophobic interactions: These interactions occur between nonpolar regions of the ligand and the protein, driving the ligand into the binding pocket to minimize contact with the surrounding water. nih.gov The methylphenyl group of the compound contributes to its hydrophobic character.

Electrostatic interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the protein.

Van der Waals forces: These are weak, short-range attractions between all atoms.

Studies on similar piperidine derivatives have shown that these molecules can form stable complexes with their target proteins, often involving a combination of the interactions listed above. nih.govacs.org For example, the piperidine ring itself can engage in critical interactions within the binding pocket. nih.gov The specific nature of these interactions determines the ligand's affinity and selectivity for its target.

Molecular Docking and Binding Affinity Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comjbcpm.com In the context of drug discovery, this involves docking a small molecule ligand, such as 1-(3-methylphenyl)piperidin-3-amine, into the active site of a target protein. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand for the protein. tandfonline.com

The process typically starts with the three-dimensional structures of both the ligand and the protein. nih.gov The ligand's structure can be generated and optimized using computational chemistry methods, while the protein's structure is often obtained from experimental sources like the Protein Data Bank (PDB). nih.gov Software such as AutoDock Vina or Glide are commonly used to perform the docking calculations. nih.govnih.gov These programs use algorithms to explore a vast number of possible binding poses and score them based on their predicted binding energy. nih.gov Lower binding energy values generally indicate a more stable and favorable interaction. tandfonline.com

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a quantitative measure of the strength of the binding between the ligand and the target. acs.org While docking scores provide a rapid estimation of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used for more accurate calculations. nih.govresearchgate.net These methods calculate the free energy of binding by considering the energies of the complex, the free ligand, and the free protein. nih.gov

| Parameter | Description | Typical Values for Piperidine Derivatives (kcal/mol) |

| Binding Energy | The energy released when a ligand binds to a target protein. A more negative value indicates stronger binding. | -5.9 to -11.0 nih.gov |

| Inhibition Constant (Ki) | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by half. A lower value indicates a more potent inhibitor. | Varies widely depending on the target and ligand. |

| ΔG_bind (MM/PBSA) | The calculated binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. | -4.29 to -6.78 nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful set of computational methods used to investigate the electronic structure and reactivity of molecules. github.io These calculations are based on the principles of quantum mechanics and can provide detailed insights into various molecular properties that are difficult or impossible to measure experimentally. github.io For 1-(3-methylphenyl)piperidin-3-amine, these calculations can elucidate its fundamental chemical characteristics.

The foundation of these calculations is often Density Functional Theory (DFT), a method that has a favorable balance between accuracy and computational cost for many molecular systems. nih.govgithub.io A specific functional, such as B3LYP or M06-2X, is used in conjunction with a basis set, like 6-311++G(d,p) or def2-TZVP, to approximate the solutions to the Schrödinger equation. nih.govresearchgate.net

From these calculations, several key parameters related to the electronic structure can be determined:

Frontier Molecular Orbitals (FMOs): These are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It shows regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which helps in predicting how the molecule will interact with other charged or polar species. researchgate.netresearchgate.net

Mulliken Charges: These calculations provide an estimate of the partial atomic charges on each atom in the molecule, offering a more quantitative picture of the charge distribution. nih.gov

These quantum chemical parameters are crucial for understanding the reactivity of 1-(3-methylphenyl)piperidin-3-amine. For example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The MEP map can predict regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions. researchgate.net

| Quantum Chemical Parameter | Description |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | A measure of the resistance to a change in electron configuration. |

| Chemical Softness (S) | The reciprocal of chemical hardness. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. acs.orgscience.gov A pharmacophore model represents the key steric and electronic features of a ligand, such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.netacs.org

The development of a pharmacophore model can be either ligand-based or structure-based. In a ligand-based approach, a set of known active molecules is superimposed, and the common chemical features are identified to create a hypothesis about the necessary interactions for activity. acs.org A structure-based approach, on the other hand, derives the pharmacophore from the known three-dimensional structure of the ligand-receptor complex, identifying the key interaction points within the binding site. science.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. acs.orgsemanticscholar.org Virtual screening involves searching large chemical databases, containing hundreds of thousands or even millions of compounds, to identify molecules that match the pharmacophore hypothesis. acs.orgmdpi.com This process allows for the rapid and cost-effective identification of potential new drug candidates with diverse chemical scaffolds. acs.orgacs.org

For a compound like 1-(3-methylphenyl)piperidin-3-amine, a pharmacophore model could be generated based on its key structural features and their expected interactions with a target. For instance, the amine group could be defined as a hydrogen bond donor or a positive ionizable feature, the piperidine ring could contribute to a hydrophobic feature, and the methylphenyl group could be represented as an aromatic and hydrophobic feature.

The hits identified from a virtual screening campaign are then typically subjected to further computational analysis, such as molecular docking, to refine the predictions and prioritize compounds for experimental testing. semanticscholar.org This integrated approach of pharmacophore modeling and virtual screening has proven to be a successful strategy in the discovery of novel inhibitors for a wide range of biological targets. acs.orgsemanticscholar.org

| Pharmacophore Feature | Description | Potential Feature in 1-(3-Methylphenyl)piperidin-3-amine |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Nitrogen atom in the piperidine ring (lone pair) |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Amine group (-NH2) |

| Hydrophobic (HYD) | A nonpolar region of the molecule. | Piperidine ring, methylphenyl group |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Phenyl ring |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | Amine group (-NH3+) |

This Section Focuses on General Academic Research Areas for Piperidine Scaffolds, Not Specific Properties of 1 3 Methylphenyl Piperidin 3 Amine or Clinical Implications.

Investigation in Medicinal Chemistry Research

The versatility of the piperidine (B6355638) ring allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery. Researchers continually explore its potential by synthesizing novel derivatives and evaluating their biological activities. atamanchemicals.comthieme-connect.com

Piperidine derivatives are widely studied for their ability to inhibit various enzymes implicated in disease.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: While specific studies on 1-(3-Methylphenyl)piperidin-3-amine as a DPP-IV inhibitor are not prevalent in the provided search results, the broader class of piperidine derivatives has been explored for this purpose in the context of type 2 diabetes treatment.

Falcipain-2 Inhibitors: Research into piperidine-based compounds as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum, is an area of interest for developing new antimalarial drugs.

Other Enzyme Inhibition: Piperidine derivatives have shown inhibitory activity against a range of other enzymes. For instance, some are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.comencyclopedia.pub Others have been identified as inhibitors of monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases and depression. acs.orgnih.gov Additionally, piperidine-containing compounds have been synthesized as inhibitors of α-glucosidase and lipoxygenase. scielo.br Boronic acid-based piperidine derivatives have also been developed as arginase inhibitors with potential applications in cancer and cardiovascular diseases. nih.gov

The piperidine scaffold is a common feature in ligands designed to interact with various receptors.

Histamine (B1213489) H3 and Sigma-1 Receptors: Studies have shown that certain piperidine derivatives can act as potent ligands for both histamine H3 and sigma-1 receptors. nih.gov The piperidine moiety is considered a key structural element for this dual activity. nih.gov A series of novel sigma-1 receptor ligands incorporating a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their potential in therapeutic applications. d-nb.inforesearchgate.net Spirocyclic piperidine derivatives have also been designed as selective sigma-1 receptor ligands. researchgate.net

The piperidine nucleus is a promising scaffold for the development of drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov

AChE, MAO, and Aβ Modulation: Research has focused on piperidine derivatives as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), key enzymes in the pathophysiology of these diseases. acs.orgnih.govsemanticscholar.org For example, donepezil, a piperidine derivative, is a well-known AChE inhibitor used in Alzheimer's treatment. mdpi.comnih.gov The ability of some piperidine compounds to cross the blood-brain barrier makes them particularly suitable for targeting the central nervous system. innoget.com

The piperidine scaffold has been investigated for its potential in developing new anti-infective agents.

Antibacterial and Antifungal Activity: Various piperidine derivatives have demonstrated activity against a range of bacteria and fungi. biomedpharmajournal.orgnih.gov For instance, certain derivatives have shown efficacy against Staphylococcus aureus, E. coli, Bacillus subtilis, and various fungal species. biomedpharmajournal.orgnih.govect-journal.kz

Antiviral Activity: Researchers have also explored N-substituted piperidines for their antiviral properties, with some compounds showing effectiveness against the influenza A/H1N1 virus. mdpi.com

Piperidine derivatives are a significant area of research in the development of novel anticancer agents. researchgate.net

Antiproliferative Effects: Numerous studies have demonstrated the antiproliferative effects of piperidine-containing compounds on various cancer cell lines, including prostate, lung, and breast cancer. d-nb.inforesearchgate.netnih.govnih.gov Some derivatives have shown the ability to induce apoptosis and arrest the cell cycle in cancer cells. encyclopedia.pub For example, certain 1-methylpiperidines have exhibited strong antiproliferative effects on human prostate cancer cells. d-nb.info

Mechanism of Action: The anticancer activity of piperidine derivatives can be attributed to various mechanisms, including the inhibition of enzymes like farnesyl transferase and interaction with receptors such as the M3 muscarinic acetylcholine (B1216132) receptor. encyclopedia.pubresearchgate.net

Utility as Advanced Synthetic Intermediates in Pharmaceutical Development

The piperidine ring is a fundamental building block in the synthesis of a vast number of pharmaceuticals. researchgate.netatamanchemicals.comnih.gov Its structural and chemical properties make it an invaluable intermediate in drug design and development. thieme-connect.com

Future Directions in Research on 1 3 Methylphenyl Piperidin 3 Amine

Comprehensive Expansion of Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of 1-(3-Methylphenyl)piperidin-3-amine. While some SAR studies on related piperidine (B6355638) compounds exist, a comprehensive exploration focused on this specific scaffold is a critical future step. acs.orgmdpi.com

Research has shown that modifications to the phenyl ring and the piperidine core can significantly impact biological activity. acs.orgjst.go.jp For example, in a series of farnesyltransferase inhibitors, the substitution of a 3-bromophenyl group with a 3-methylphenyl group maintained inhibitory activity, suggesting the importance of substitution at this position. acs.org

Future SAR studies should systematically explore the following modifications:

Substitution on the Phenyl Ring: Investigating the effect of various substituents (e.g., halogens, alkoxy, nitro groups) at different positions on the 3-methylphenyl ring to probe electronic and steric effects.

Piperidine Ring Substitution: Introducing substituents at other positions of the piperidine ring to explore their influence on conformation and target binding.

Modification of the 3-Amino Group: Derivatizing the 3-amino group to form amides, sulfonamides, or ureas to alter polarity, hydrogen bonding capacity, and metabolic stability.

Table 2: Proposed SAR Exploration for 1-(3-Methylphenyl)piperidin-3-amine Derivatives

| Modification Site | Proposed Substituent | Rationale | Potential Target Class |

| Phenyl Ring (Position 4') | -Cl, -F, -OCH3 | Modulate electronic properties and lipophilicity. acs.org | Kinases, GPCRs |

| Phenyl Ring (Position 5') | -CF3, -CN | Introduce strong electron-withdrawing groups. | Ion Channels |

| Piperidine Ring (Position 4) | -OH, =O (keto) | Introduce hydrogen bonding capability or alter ring conformation. jst.go.jp | Opioid Receptors, Transporters |

| 3-Amino Group | Acetyl, Benzoyl | Form neutral amides to probe the necessity of the basic amine. mdpi.com | Various Enzymes |

Advanced Computational Drug Design and Discovery Efforts

Computational methods are powerful tools for accelerating drug discovery by predicting biological targets, binding modes, and pharmacokinetic properties. clinmedkaz.orgclinmedkaz.org Future research on 1-(3-Methylphenyl)piperidin-3-amine should leverage advanced computational approaches to guide synthetic efforts and biological testing.

In silico screening methods, such as those using the SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) online tools, can predict potential protein targets and the spectrum of biological activities for novel derivatives. clinmedkaz.orgclinmedkaz.org This can help prioritize which biological assays to perform. For instance, studies on other piperidine derivatives have used these tools to suggest potential applications in treating cancer and central nervous system disorders. clinmedkaz.orgclinmedkaz.org

Molecular dynamics (MD) simulations and docking studies can provide detailed insights into the binding interactions between 1-(3-Methylphenyl)piperidin-3-amine derivatives and their putative targets. rsc.org This information is invaluable for structure-based drug design, allowing for the rational optimization of substituents to enhance binding affinity and selectivity. Quantum chemical methods like Density Functional Theory (DFT) can further be used to understand the electronic structure and reactivity of the compounds, aiding in the prediction of their metabolic fate and potential for off-target effects. jcsp.org.pkacs.org

Diversified Investigation of Preclinical Biological Activities

The piperidine scaffold is a common feature in drugs with a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and CNS activities. clinmedkaz.org While the primary target of 1-(3-Methylphenyl)piperidin-3-amine may be known or hypothesized, a broader investigation into its preclinical biological activities could uncover novel therapeutic applications.

Future research should involve screening the compound and its rationally designed derivatives against a diverse panel of biological targets. This could include:

Enzyme Inhibition Assays: Testing against various enzyme families, such as kinases, proteases, and metabolic enzymes like farnesyltransferase. acs.org

Receptor Binding Assays: Evaluating binding to G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Antiproliferative Assays: Screening against a panel of cancer cell lines to identify potential anticancer activity. mdpi.com

Antimicrobial Assays: Testing against a range of pathogenic bacteria and fungi. mdpi.com

The unique structure of piperidine allows it to combine with various molecular fragments, making it a versatile scaffold for developing new drugs. clinmedkaz.orgclinmedkaz.org A comprehensive preclinical evaluation will be essential to fully exploit the therapeutic potential of the 1-(3-Methylphenyl)piperidin-3-amine core structure.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it Future research should focus on developing more sustainable and environmentally friendly methods for the synthesis of 1-(3-Methylphenyl)piperidin-3-amine.

Key areas for improvement include:

Solvent Selection: Replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). unibo.it

Catalysis: Utilizing highly efficient and recyclable catalysts, including biocatalysts like immobilized enzymes, to reduce waste and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through addition or cycloaddition reactions. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy usage compared to conventional heating. acs.org

By integrating green chemistry principles into the synthetic process, the production of 1-(3-Methylphenyl)piperidin-3-amine can be made more sustainable, cost-effective, and safer. unibo.itsmolecule.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。